ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
Quinolines are a class of organic compounds with a nitrogen-containing heterocyclic aromatic structure . They are known to exhibit a wide range of biological activities and are used in the development of various drugs . Pyrazoles, on the other hand, are a type of organic compound with a five-membered aromatic ring, containing two nitrogen atoms . They are also known for their diverse biological activities .
Synthesis Analysis
Quinolines can be synthesized through various methods, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of quinolines consists of a fused benzene and pyridine ring . Pyrazoles have a five-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
Quinolines participate in both electrophilic and nucleophilic substitution reactions . Pyrazoles can undergo various reactions such as N-alkylation, N-acylation, and reactions at the 3-position carbon .Physical and Chemical Properties Analysis
Quinolines are weak tertiary bases and form salts with acids . They exhibit reactions similar to benzene and pyridine .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-4-32-27(31)20-11-14-24-22(15-20)26-23(16-28-24)25(19-9-5-17(2)6-10-19)29-30(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNSBTLLNKSSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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